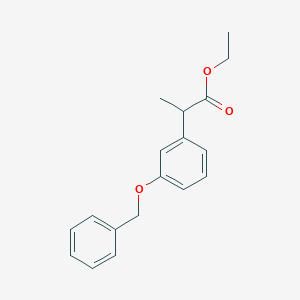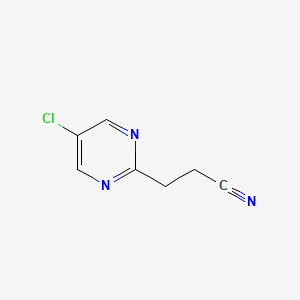
3-(5-Chloropyrimidin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloropyrimidin-2-yl)propanenitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyrimidin-2-yl)propanenitrile typically involves the reaction of 5-chloropyrimidine with a suitable nitrile compound. One common method is the reaction of 5-chloropyrimidine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(5-Chloropyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oximes or amides depending on the specific oxidizing agent used.
科学的研究の応用
3-(5-Chloropyrimidin-2-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.
Agriculture: Pyrimidine derivatives are used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with nucleic acids, affecting DNA or RNA synthesis and function.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but different biological properties.
5-Bromopyrimidine: Another halogenated pyrimidine with distinct chemical and biological activities.
3-(2-Chloropyrimidin-5-yl)propanenitrile: A structural isomer with different substitution patterns on the pyrimidine ring.
Uniqueness
3-(5-Chloropyrimidin-2-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
3-(5-chloropyrimidin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2 |
InChIキー |
FEMJEAOGMJCHMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)CCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


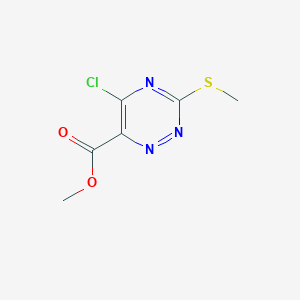

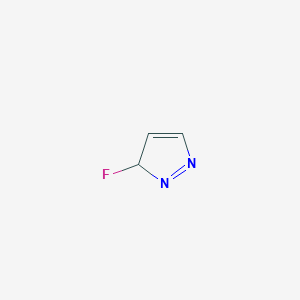
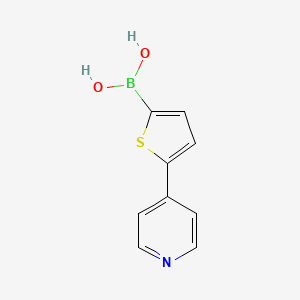
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
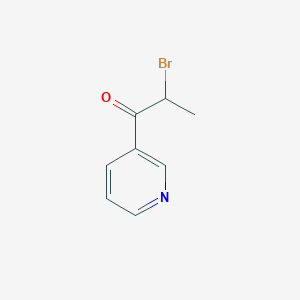
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
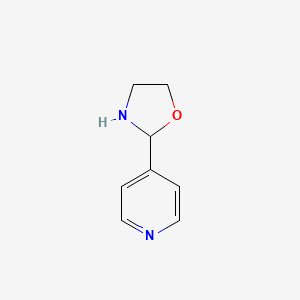
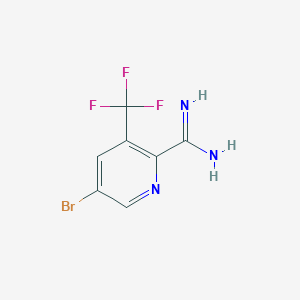
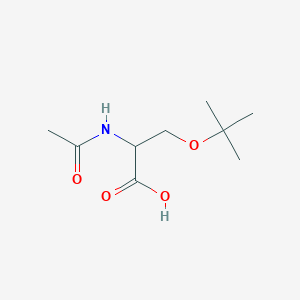
![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)

